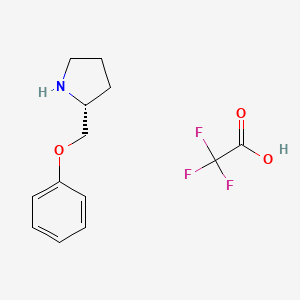![molecular formula C9H14ClNO B13945021 1-(3-Azabicyclo[3.2.0]heptan-3-yl)-2-chloropropan-1-one CAS No. 54152-21-5](/img/structure/B13945021.png)
1-(3-Azabicyclo[3.2.0]heptan-3-yl)-2-chloropropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-AZABICYCLO[320]HEPTANE, 3-(2-CHLORO-1-OXOPROPYL)- is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
Méthodes De Préparation
The synthesis of 3-AZABICYCLO[3.2.0]HEPTANE, 3-(2-CHLORO-1-OXOPROPYL)- typically involves the reaction of a suitable bicyclic precursor with a chlorinating agent. One common method involves the use of 3-azabicyclo[3.2.0]heptane as the starting material, which is then reacted with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained .
Analyse Des Réactions Chimiques
3-AZABICYCLO[3.2.0]HEPTANE, 3-(2-CHLORO-1-OXOPROPYL)- undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the chloro group or to reduce other functional groups within the molecule.
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-AZABICYCLO[3.2.0]HEPTANE, 3-(2-CHLORO-1-OXOPROPYL)- has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, providing a versatile scaffold for further functionalization.
Biological Studies: Researchers use this compound to study the effects of bicyclic structures on biological activity and to develop new bioactive molecules.
Mécanisme D'action
The mechanism of action of 3-AZABICYCLO[3.2.0]HEPTANE, 3-(2-CHLORO-1-OXOPROPYL)- involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. The exact pathways involved depend on the specific application and the nature of the target .
Comparaison Avec Des Composés Similaires
3-AZABICYCLO[3.2.0]HEPTANE, 3-(2-CHLORO-1-OXOPROPYL)- can be compared with other bicyclic compounds, such as:
3-Azabicyclo[3.2.0]heptane: Lacks the chloro and oxo groups, making it less reactive in certain chemical reactions.
2-Azabicyclo[2.2.1]heptane: Has a different ring structure, leading to different chemical and biological properties.
3-Azabicyclo[3.3.0]octane: Contains an additional carbon atom in the ring, affecting its reactivity and applications.
The uniqueness of 3-AZABICYCLO[3.2.0]HEPTANE, 3-(2-CHLORO-1-OXOPROPYL)- lies in its specific substitution pattern, which provides distinct chemical reactivity and potential for diverse applications .
Propriétés
Numéro CAS |
54152-21-5 |
|---|---|
Formule moléculaire |
C9H14ClNO |
Poids moléculaire |
187.66 g/mol |
Nom IUPAC |
1-(3-azabicyclo[3.2.0]heptan-3-yl)-2-chloropropan-1-one |
InChI |
InChI=1S/C9H14ClNO/c1-6(10)9(12)11-4-7-2-3-8(7)5-11/h6-8H,2-5H2,1H3 |
Clé InChI |
YOACFLBKSROWDK-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)N1CC2CCC2C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


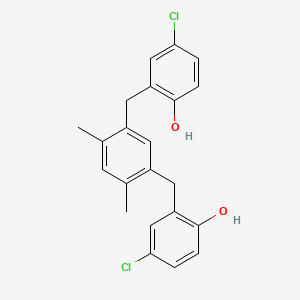
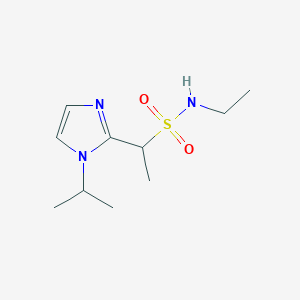
![3-Chloro-5-(3,5-dimethyl-pyrazol-1-yl)-2-[1,3]dioxolan-2-yl-pyrazine](/img/structure/B13944948.png)
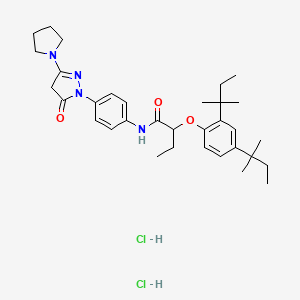

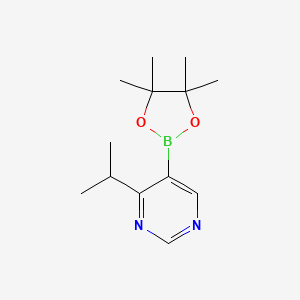
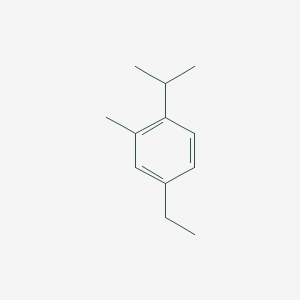

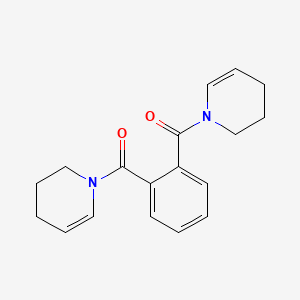
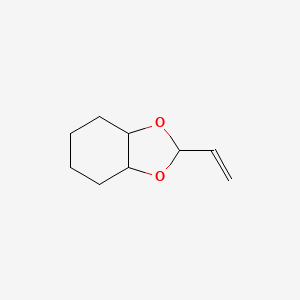
![2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13945003.png)

